molecular formula C12H18N4O B1268991 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide CAS No. 842961-35-7

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide

Cat. No.: B1268991
CAS No.: 842961-35-7
M. Wt: 234.3 g/mol
InChI Key: PNBRWUAYRRTAPB-UHFFFAOYSA-N
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Description

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide is an organic compound with the molecular formula C12H18N4O It is a derivative of benzamide, featuring an amino group at the third position and a 4-methyl-piperazin-1-yl group at the fourth position on the benzene ring

Scientific Research Applications

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide typically involves the following steps:

    Nitration: The starting material, 4-methyl-piperazine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting amine is then reacted with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(4-methyl-piperazin-1-yl)-benzonitrile
  • 3-Amino-4-(4-methyl-piperazin-1-yl)-benzoic acid

Uniqueness

Compared to similar compounds, 3-Amino-4-(4-methyl-piperazin-1-yl)-benzamide is unique due to its specific functional groups and their positions on the benzene ring. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-amino-4-(4-methylpiperazin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-15-4-6-16(7-5-15)11-3-2-9(12(14)17)8-10(11)13/h2-3,8H,4-7,13H2,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBRWUAYRRTAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349578
Record name 3-amino-4-(4-methylpiperazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842961-35-7
Record name 3-amino-4-(4-methylpiperazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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